6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
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Overview
Description
The compound 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one is a complex organic molecule belonging to the class of flavonoid compounds These compounds are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one typically involves multiple steps, including the formation of chromenone rings and the introduction of hydroxyl and methoxy groups. Common synthetic routes may involve:
Formation of Chromenone Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methoxylation: Methoxy groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroxylated derivatives.
Scientific Research Applications
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid known for its anti-inflammatory effects.
Luteolin: A flavonoid with potential anticancer properties.
Uniqueness
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its dual chromenone rings and multiple hydroxyl and methoxy groups make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C32H24O10 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1 |
InChI Key |
KFJPGGGJZYXVJH-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Origin of Product |
United States |
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